Cas no 326919-15-7 (8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

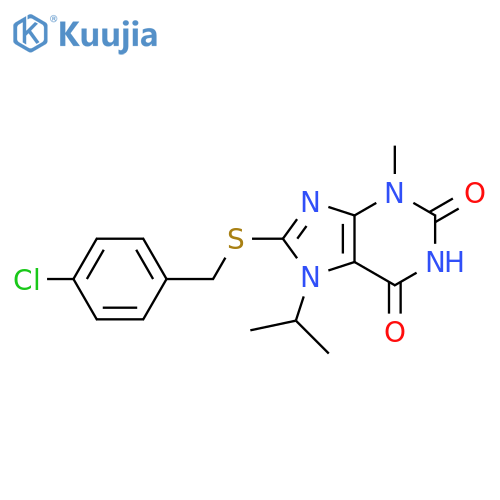

326919-15-7 structure

商品名:8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS番号:326919-15-7

MF:C16H17ClN4O2S

メガワット:364.849780797958

CID:6259812

8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 8-((4-chlorobenzyl)thio)-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- 1H-Purine-2,6-dione, 8-[[(4-chlorophenyl)methyl]thio]-3,7-dihydro-3-methyl-7-(1-methylethyl)-

-

- インチ: 1S/C16H17ClN4O2S/c1-9(2)21-12-13(20(3)15(23)19-14(12)22)18-16(21)24-8-10-4-6-11(17)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,22,23)

- InChIKey: STILSBDVTYHTQX-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C2=C(N(C)C(=O)NC2=O)N=C1SCC1=CC=C(Cl)C=C1

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 9.48±0.70(Predicted)

8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0373-0804-15mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-50mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-5μmol |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-1mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-75mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-10μmol |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-20μmol |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-2mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-25mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0373-0804-10mg |

8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |

326919-15-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

326919-15-7 (8-{(4-chlorophenyl)methylsulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬